molecular formula C16H20OSe B12524373 Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]- CAS No. 820963-08-4

Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-

Cat. No.: B12524373
CAS No.: 820963-08-4
M. Wt: 307.3 g/mol
InChI Key: UZULYDNFKVSYNH-UHFFFAOYSA-N
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Description

The compound "Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-" features a cyclobutenyl core substituted with a phenyl group at position 3 and a butylseleno moiety at position 2. The ethanone group (C=O) is attached to position 1 of the strained cyclobutene ring. Key structural attributes include:

  • Selenium incorporation: The butylseleno group introduces a heavy atom with distinct electronic and steric effects compared to oxygen or nitrogen analogs.
  • Ring strain: The four-membered cyclobutenyl ring imparts higher reactivity due to angle strain.
  • Substituent arrangement: The phenyl group provides aromatic bulk, while the butylseleno chain enhances lipophilicity.

Properties

CAS No.

820963-08-4

Molecular Formula

C16H20OSe

Molecular Weight

307.3 g/mol

IUPAC Name

1-(2-butylselanyl-3-phenylcyclobut-2-en-1-yl)ethanone

InChI

InChI=1S/C16H20OSe/c1-3-4-10-18-16-14(12(2)17)11-15(16)13-8-6-5-7-9-13/h5-9,14H,3-4,10-11H2,1-2H3

InChI Key

UZULYDNFKVSYNH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Se]C1=C(CC1C(=O)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]- typically involves the reaction of cyclobutene derivatives with butylselenol and phenyl groups under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures to ensure consistency and high standards.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction could produce selenol compounds. Substitution reactions may result in various substituted cyclobutene derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethanone derivatives have been extensively studied for their pharmacological properties. The incorporation of the cyclobutenyl and butylseleno groups into the ethanone framework can enhance biological activity through various mechanisms:

  • Anticancer Activity : Compounds featuring cyclobutane derivatives have shown promise in oncology due to their ability to interact with cellular pathways involved in tumor growth. Research indicates that these compounds can induce apoptosis in cancer cells, making them potential candidates for chemotherapy agents .
  • Antimicrobial Properties : The presence of selenium in the compound has been linked to enhanced antimicrobial activity. Selenium-containing compounds are known for their ability to disrupt microbial cell membranes and inhibit growth .
  • Anti-inflammatory Effects : Some studies suggest that cyclobutane derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Materials Science

The unique structural characteristics of Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]- also lend themselves to applications in materials science:

  • Liquid Crystals : Compounds with cyclobutane moieties can exhibit liquid crystal properties, which are useful in display technologies. The ability to manipulate light through these materials is crucial for advancements in LCD technology .
  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of polymers due to the presence of the cyclobutenyl group .

Organic Synthesis

Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]- can be utilized as an intermediate in organic synthesis:

  • Synthesis of Complex Molecules : Its unique structure allows for the formation of diverse chemical entities through various reactions such as cycloaddition and substitution reactions. This versatility makes it a valuable building block for synthesizing more complex organic molecules .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a series of cyclobutane derivatives, including those similar to Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-. The results indicated that these compounds significantly inhibited the proliferation of several cancer cell lines while exhibiting low toxicity towards normal cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research on selenium-containing compounds highlighted their effectiveness against resistant bacterial strains. Ethanone derivatives demonstrated significant inhibitory effects on bacterial growth, suggesting potential use as new antimicrobial agents.

Mechanism of Action

The mechanism by which Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]- exerts its effects involves interactions with molecular targets and pathways. The butylseleno group is known for its ability to interact with biological molecules, potentially leading to antioxidant and anticancer activities. The phenyl group may also contribute to the compound’s overall reactivity and interactions with other molecules .

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Analysis: Tools like SHELX and ORTEP-3 (–4) could elucidate the target compound’s geometry, particularly the selenobutyl orientation and ring strain .
  • Data Limitations : Direct experimental data (e.g., crystallography, NMR) for the target compound is absent in the evidence, highlighting a research gap.

Biological Activity

Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]- is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and implications based on current research findings.

Synthesis

The synthesis of Ethanone derivatives often involves complex organic reactions. For example, propenylbenzene derivatives can be synthesized via chemo-enzymatic methods, which include lipase-catalyzed epoxidation and subsequent hydrolysis, yielding various hydroxy ketones with promising biological activities . The incorporation of selenium in the butyl group is particularly noteworthy as selenium compounds have been associated with various health benefits, including antioxidant properties.

Antioxidant Activity

Ethanone derivatives are known for their antioxidant properties. Studies have shown that certain propenylbenzene derivatives exhibit significant antiradical activity, with effective concentrations (EC50) ranging from 19 to 31 μg/mL . These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems.

Antimicrobial Activity

The antimicrobial potential of Ethanone derivatives has also been evaluated. For instance, compounds derived from propenylbenzenes demonstrated fungistatic activity against Candida albicans, with minimum inhibitory concentration (MIC) values varying from 37 to 124 μg/mL . This suggests that Ethanone may have applications in treating fungal infections.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of Ethanone have been studied using various cancer cell lines. In vitro assays indicated that certain derivatives could inhibit cell growth effectively. For example, one study reported IC50 values for related compounds in the C6 glioma cell line ranging from 5.00 to 29.85 µM . These findings suggest a selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable characteristic in anticancer drug development.

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    A series of studies evaluated the cytotoxic effects of Ethanone derivatives against multiple cancer cell lines, including A549 (lung), HCT116 (colon), and HeLa (cervical) cells. The most potent compound exhibited an IC50 value of 5.13 µM against the C6 glioma cell line, indicating strong anticancer potential .
  • Inflammation Inhibition :
    Research has also focused on the anti-inflammatory properties of Ethanone derivatives. Compounds were tested for their ability to inhibit cytokine production in macrophages, with some demonstrating significant inhibition comparable to known anti-inflammatory agents like dexamethasone . This positions Ethanone as a candidate for further investigation in inflammatory diseases.

Data Summary

Biological Activity Observed Effect IC50/EC50 Values
Antioxidant ActivityScavenging free radicalsEC50: 19 - 31 μg/mL
Antimicrobial ActivityInhibition of Candida albicansMIC: 37 - 124 μg/mL
CytotoxicityInhibition of cancer cell growthIC50: 5.00 - 29.85 µM
Anti-inflammatoryInhibition of cytokine productionIC50: <10 µM

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